molecular formula C13H15BrN2O B6631013 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

Cat. No. B6631013
M. Wt: 295.17 g/mol
InChI Key: NOUAVKMEZBWBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile, also known as BHMN, is a chemical compound that has been gaining attention in the scientific research community. This compound has shown potential in various research applications, including cancer treatment and neurological disorders. In

Scientific Research Applications

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by targeting the microtubule network, which is essential for cell division. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile disrupts the microtubule network, leading to the death of cancer cells.
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has also shown potential in the treatment of neurological disorders. It has been shown to activate the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to alleviate neuropathic pain in animal models and improve cognitive function in Alzheimer's disease models.

Mechanism of Action

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile's mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile binds to the colchicine binding site on the microtubules, leading to the destabilization of the microtubule network. This destabilization leads to the death of cancer cells. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile also binds to the sigma-1 receptor, leading to its activation. The activation of the sigma-1 receptor leads to the modulation of various neurological processes.
Biochemical and Physiological Effects:
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile disrupts the microtubule network, leading to cell death. In neurological disorders, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile activates the sigma-1 receptor, leading to the modulation of various neurological processes. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile research. One direction is to explore its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on improving the solubility of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is a promising compound that has shown potential in various scientific research applications. Its mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has several biochemical and physiological effects and has advantages and limitations for lab experiments. Future research could explore its potential in combination with other cancer treatments and in other neurological disorders.

Synthesis Methods

The synthesis of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile involves the reaction of 5-bromo-2-nitrobenzonitrile with 3-hydroxy-3-methylpiperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized and can produce high yields of pure 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile.

properties

IUPAC Name

5-bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-13(17)5-2-6-16(9-13)12-4-3-11(14)7-10(12)8-15/h3-4,7,17H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUAVKMEZBWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C2=C(C=C(C=C2)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.